molecular formula C10H9NOS B3097211 2-(Benzyloxy)-1,3-thiazole CAS No. 1304771-28-5

2-(Benzyloxy)-1,3-thiazole

Cat. No.: B3097211
CAS No.: 1304771-28-5
M. Wt: 191.25 g/mol
InChI Key: BIRGVLSJJBNEGP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-thiazole is an organic compound featuring a thiazole ring substituted with a benzyloxy group at the second position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The benzyloxy group, consisting of a benzene ring attached to an oxygen atom, adds unique chemical properties to the thiazole ring, making this compound a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3-thiazole typically involves the reaction of 2-chlorothiazole with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with the benzyloxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2-(Methoxy)-1,3-thiazole: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(Phenoxy)-1,3-thiazole: Contains a phenoxy group instead of a benzyloxy group.

    2-(Ethoxy)-1,3-thiazole: Features an ethoxy group in place of the benzyloxy group.

Uniqueness: 2-(Benzyloxy)-1,3-thiazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities. The benzene ring in the benzyloxy group can participate in π-π interactions, enhancing the compound’s ability to bind to biological targets.

Properties

IUPAC Name

2-phenylmethoxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRGVLSJJBNEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312629
Record name 2-(Phenylmethoxy)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304771-28-5
Record name 2-(Phenylmethoxy)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1304771-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethoxy)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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